Methyl 3-amino-4,4,4-trifluorocrotonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGMZMZKOSVDNE-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(F)(F)F)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorinated amino crotonates for agrochemical synthesis
Fluorinated -Amino Crotonates: Strategic Building Blocks for Next-Generation Agrochemicals
Executive Summary
The incorporation of fluorine into agrochemical scaffolds has become a non-negotiable standard in modern crop protection discovery. Over 50% of recently commercialized agrochemicals contain at least one fluorine atom.[1] Among the diverse fluorinated synthons available, fluorinated
This guide details the chemical causality, synthesis protocols, and downstream applications of these crotonates, providing a self-validating roadmap for researchers optimizing lead compounds for metabolic stability and lipophilicity.
Part 1: The Chemical Foundation
Structural & Electronic Unique Selling Proposition (USP)
The core utility of fluorinated
-
Electronic Withdrawal: The
group is strongly electron-withdrawing ( ). Unlike non-fluorinated analogs (e.g., ethyl aminocrotonate), where the -carbon is highly nucleophilic, the group pulls electron density, stabilizing the enamine and altering the polarization of the C=C bond. -
Regiocontrol: In cyclocondensation reactions, the distinct electronic bias of the trifluoromethylated carbon versus the ester carbonyl ensures high regioselectivity, minimizing the formation of regioisomeric byproducts.
-
Bioisosterism: The resulting heterocycles inherit the
group, which mimics the steric bulk of an isopropyl group but with inverted electronics, enhancing binding affinity to hydrophobic pockets in target enzymes (e.g., GABA receptors in insects).
Synthesis of the Core Building Block
The industrial standard for accessing this motif is the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with ammonia or primary amines.
Protocol 1: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
A robust, scalable method avoiding high-pressure autoclaves.
Reagents:
-
Ammonium acetate (1.2–1.5 equiv) or anhydrous
gas -
Solvent: Ethanol or Toluene (for azeotropic water removal)
-
Catalyst: Glacial Acetic Acid (0.1 equiv)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a reflux condenser with ETFAA and the solvent.
-
Addition: Add ammonium acetate in portions. If using ammonia gas, bubble slowly into the cooled solution (
) before heating. -
Reaction: Heat the mixture to reflux (
for EtOH, for Toluene). Monitor via TLC (SiO2, 20% EtOAc/Hexane). The reaction typically requires 4–8 hours.-
Insight: The reaction proceeds via a hemiaminal intermediate. Acid catalysis is crucial to protonate the hydroxyl group, facilitating water elimination to form the enamine.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with saturated
(to remove acetic acid), then brine. Dry over . -
Isolation: Evaporate solvent. The product often solidifies as a low-melting crystalline solid (m.p. ~28–30°C) or a pale yellow oil. Distillation (
@ 15 mmHg) yields analytical purity.
Part 2: Agrochemical Application Modules
Module A: Pyrazole Insecticides (GABA Antagonists)
The phenylpyrazole class (e.g., Fipronil, Ethiprole) relies on a trifluoromethyl group at the C3 or C4 position to lock the molecule into the GABA receptor chloride channel. Fluorinated amino crotonates are precursors to these systems via reaction with aryl hydrazines.
Mechanism:
The hydrazine nitrogen attacks the
Figure 1: Pathway for the conversion of amino crotonates to trifluoromethyl pyrazoles.
Module B: Pyrimidine Fungicides
Pyrimidines are privileged scaffolds for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The condensation of fluorinated amino crotonates with amidines or guanidines yields 4-trifluoromethyl-pyrimidines.
Experimental Insight:
Unlike the pyrazole synthesis, this reaction requires a stronger base (e.g., NaOEt) to deprotonate the amidine, enhancing its nucleophilicity to attack the ester carbonyl and the
Module C: Pyridine Herbicides (Modified Hantzsch)
Trifluoromethyl-pyridines (TFMPs) are used in herbicides like Fluazifop. The amino crotonate acts as the "enamine" component in a Hantzsch-type synthesis, reacting with an electron-deficient alkyne or an aldehyde/ketoester combination.
Part 3: Comparative Data & Reactivity Profile
The following table summarizes the reactivity differences between the fluorinated building block and its non-fluorinated counterpart, dictating experimental design.
| Feature | Ethyl 3-aminocrotonate (Non-F) | Ethyl 3-amino-4,4,4-trifluorocrotonate | Agrochemical Implication |
| Highly Nucleophilic | Electrophilic / Less Nucleophilic | Allows nucleophilic attack by hydrazines at the | |
| Acidity of NH protons | Low ( | Higher ( | Easier deprotonation for N-alkylation reactions. |
| Hydrolytic Stability | Moderate | High | Stable under physiological conditions; persistent in soil/water (environmental fate). |
| Lipophilicity ( | 0.8 | 1.9 | Enhanced cuticle penetration in insects/weeds. |
Part 4: Detailed Experimental Protocol
Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazol-5-ol
A representative protocol for generating a GABA-inhibitor core.
-
Preparation: In a 250 mL reactor, dissolve Ethyl 3-amino-4,4,4-trifluorocrotonate (20 mmol) in glacial acetic acid (30 mL).
-
Addition: Add the substituted Phenylhydrazine (20 mmol) slowly at room temperature.
-
Note: Electron-deficient hydrazines (e.g., 2,6-dichloro-4-trifluoromethylphenylhydrazine) react slower and may require reflux.
-
-
Cyclization: Heat the mixture to
for 6 hours. -
Monitoring: Monitor the disappearance of the crotonate via HPLC or TLC.
-
Isolation: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.
-
Yield: Expected yield 75–85%.
Part 5: Safety & Handling (HSE)
Working with fluorinated crotonates requires adherence to specific safety standards due to their irritant nature and the potential for HF generation under extreme pyrolysis.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Engineering Controls: All reactions involving ETFAA or amino crotonates must be conducted in a fume hood.
-
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. [Link]
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors. PubMed. [Link]
- Process for preparation of amino crotonates (Patent WO2019097306A2).
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 3. 4,4,4-トリフルオロアセト酢酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
Suppliers of high purity Methyl 3-amino-4,4,4-trifluorocrotonate
An In-Depth Technical Guide to Sourcing and Utilizing High-Purity 3-Amino-4,4,4-trifluorocrotonate Esters for Advanced Research and Drug Development
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of high-purity 3-amino-4,4,4-trifluorocrotonate esters. A critical building block in modern synthetic chemistry, the trifluoromethylated enamine ester scaffold is instrumental in the synthesis of novel pharmaceuticals and agrochemicals. This document provides a detailed overview of commercially available suppliers, typical purity specifications, and the analytical methodologies required to validate quality. Furthermore, it delves into the synthetic chemistry underpinning its production, potential impurity profiles, and its strategic applications in the development of complex heterocyclic compounds, supported by peer-reviewed literature and established protocols.
A Note on the Methyl vs. Ethyl Ester: Initial inquiries for "Methyl 3-amino-4,4,4-trifluorocrotonate" reveal limited commercial availability. The scientific literature and supplier catalogs predominantly feature the ethyl ester, Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2) . Due to its widespread availability and functional equivalence in most synthetic applications, this guide will focus primarily on the ethyl ester as the principal subject of interest for the research and development community.
The Strategic Importance of Trifluoromethylated Building Blocks
The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] The -CF3 group's strong electron-withdrawing nature and steric profile can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[2] As a result, versatile building blocks containing the trifluoromethyl group are in high demand.
Ethyl 3-amino-4,4,4-trifluorocrotonate is a bifunctional molecule featuring a nucleophilic enamine and an electrophilic ester. This unique electronic arrangement makes it an exceptionally valuable precursor for constructing a wide array of trifluoromethyl-substituted heterocyclic compounds, which are prevalent in many therapeutic areas.
Sourcing High-Purity Ethyl 3-amino-4,4,4-trifluorocrotonate
Ensuring the quality and purity of starting materials is paramount in drug discovery to guarantee reproducible results and control for potential mutagenic impurities. Several reputable suppliers provide this reagent at various purity grades suitable for research and bulk manufacturing.
Table 1: Prominent Suppliers and Purity Specifications
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| Sigma-Aldrich (MilliporeSigma) | Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | 96%, 98% | Offers various grades and provides detailed safety and handling information. |
| Thermo Scientific (Alfa Aesar) | Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | 97%[3][4] | Product line integrated from the former Alfa Aesar portfolio.[4] |
| TCI (Tokyo Chemical Industry) | Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | >97.0% (GC) | A well-established supplier for research chemicals. |
| Santa Cruz Biotechnology | Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | N/A | Listed as a biochemical for proteomics research.[5] |
| BenchChem | Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | Typically 95% | Provides the compound for a range of research applications. |
| Chem-Impex International | Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | ≥ 97% (GC)[6] | Notes its value in synthesizing fluorinated amino acids and pharmaceuticals.[6] |
| Alzchem Group | 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester | 372-29-2 | N/A | Marketed as an intermediate for pharmaceuticals and agrochemicals.[7] |
| Sancai Industry | Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | ≥98.0% | A professional supplier noting its use in pesticides and medicines. |
Note: Purity levels and availability are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase and use.
Synthesis, Causality, and Impurity Profiling
Understanding the synthetic route is crucial for anticipating potential impurities that could interfere with subsequent reactions or pose a toxicological risk. The most common industrial synthesis involves a two-stage process.[8][9]
Core Synthetic Pathway
The synthesis begins with a Claisen condensation reaction between an alkyl trifluoroacetate and an alkyl acetate, facilitated by a strong base like an alkali metal alkoxide (e.g., sodium ethoxide). This forms an enolate of a trifluoroacetoacetic ester. This intermediate is then directly reacted with an amine source (such as ammonia or ammonium acetate) in the presence of an acid to yield the final product.[8][9]
Caption: Generalized two-stage synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate.
Potential Impurities and Rationale
-
Unreacted Starting Materials: Residual ethyl trifluoroacetate and ethyl acetoacetate.
-
Ethyl 4,4,4-trifluoroacetoacetate: Incomplete amination of the enolate intermediate. This is a key impurity to monitor.
-
Solvent Residues: Solvents used in the reaction and workup (e.g., cyclohexane, ethanol) may be present.[8]
-
Side-Reaction Products: Self-condensation products or by-products from the amine source.
The direct use of the crude enolate without intermediate purification is an efficient industrial process but necessitates robust final purification, typically fractional distillation under reduced pressure, to achieve high purity.[8]
Analytical Quality Control: A Self-Validating System
A multi-technique approach is required to fully characterize the purity and identity of Ethyl 3-amino-4,4,4-trifluorocrotonate.
Table 2: Key Analytical Methods for Quality Verification
| Technique | Purpose | Expected Results / Observations |
| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | A major peak corresponding to the product with purity values typically >97%.[6] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification of impurities. | ¹H NMR: Characteristic signals for ethyl group (triplet and quartet), vinyl proton (singlet), and NH2 protons (broad singlet).[8] ¹³C NMR & ¹⁹F NMR: Confirm the presence and environment of the trifluoromethyl group. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The electron impact (EI) mass spectrum should show the molecular ion (M+) at m/z = 183.[8] |
| Fourier-Transform Infrared (FTIR) | Functional group identification. | Characteristic absorptions for N-H (amine), C=O (ester), and C-F (trifluoromethyl) bonds. |
| Karl Fischer Titration | Quantification of water content. | Essential for accurate weighing and to prevent water-sensitive reactions. |
Protocol: Purity Determination by Gas Chromatography (GC-FID)
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Prepare a solution of the material at ~1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL and integrate all peaks. Purity is calculated as the area percent of the main peak relative to the total area of all peaks.
This protocol provides a robust baseline for assessing purity. For trace-level impurities, especially in late-stage drug development, more sensitive techniques like GC-MS or LC-MS are required. The principles outlined by regulatory bodies for controlling mutagenic impurities, which often require detection at the parts-per-million (ppm) level, should be considered.[10]
Core Applications in Drug Discovery and Synthesis
The primary utility of Ethyl 3-amino-4,4,4-trifluorocrotonate is as a versatile synthon for trifluoromethyl-containing heterocycles.
Caption: Key heterocyclic scaffolds synthesized from the title reagent.
Its enamine functionality allows it to react with a variety of diketones, halo-carbonyls, and other electrophilic species to build complex ring systems. These scaffolds are central to the development of new agents in oncology, neuroscience, and infectious diseases.[6][11] The trifluoromethyl group often serves as a "magic methyl" equivalent, but with enhanced electronic properties that can improve drug performance.[12]
Conclusion
Ethyl 3-amino-4,4,4-trifluorocrotonate is a high-value, readily accessible building block critical for modern medicinal chemistry. By selecting reputable suppliers and implementing a rigorous, multi-technique analytical validation process, researchers can ensure the quality and integrity of their starting material. A thorough understanding of its synthesis and reactivity empowers chemists to leverage its full potential in the design and development of next-generation therapeutics and advanced agrochemicals.
References
- Google Patents. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
- Google Patents.
- Google Patents.
-
Alzchem Group. 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester. [Link]
-
PubChem. This compound. [Link]
-
MilliporeSigma. Ethyl 3-amino-4,4,4-trifluorocrotonate 96%. [Link]
-
Waters Corporation. The Direct Quantification of a Mutagenic Impurity, Methyl Amino Crotonate, Using ACQUITY UPC2 and QDa Detector. [Link]
- Google Patents.
-
Suchem Laboratories. Methyl 3-Amino Crotonate High-Quality at Affordable Prices. [Link]
-
ResearchGate. Synthesis of methyl-3-aminocrotonate. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MilliporeSigma. ETHYL 3-AMINO-4,4,4-TRIFLUOROCROTONATE. [Link]
-
CP Lab Safety. Ethyl 3-Amino-4,4,4-trifluorocrotonate, 25g, Each. [Link]
-
PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
- Google Patents.
-
ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Éthyle 3-amino-4,4,4-trifluorocrotonate, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. Ethyl 3-amino-4,4,4-trifluorocrotonate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Ethyl 3-amino-4,4,4-trifluorocrotonate | CAS 372-29-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester | Alzchem Group [alzchem.com]
- 8. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 9. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cyclization conditions for Methyl 3-amino-4,4,4-trifluorocrotonate
Application Note: Cyclization Strategies for Methyl 3-amino-4,4,4-trifluorocrotonate
Executive Summary
This compound (MATFC) is a critical fluorinated building block (
This guide details three core cyclization pathways:
-
Pyrimidine Synthesis via amidine condensation.
-
Pyrazole Synthesis via hydrazine cyclocondensation.
-
Pyridine/Quinoline Construction via modified Hantzsch and Conrad-Limpach protocols.
Part 1: Mechanistic Reactivity & Handling
The Fluorine Effect:
The
-
-Carbon: The
group pulls electron density, making the -carbon highly susceptible to nucleophilic attack (Michael-type addition), despite the electron donation from the amino group. -
Amine Exchange: The enamine nitrogen is labile. Incoming nucleophiles (like anilines or hydrazines) can displace the
group in an addition-elimination sequence.
Storage & Stability:
-
Hydrolysis Risk: MATFC is sensitive to moisture. Exposure to water hydrolyzes the enamine back to the
-keto ester and ammonium species. -
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Part 2: Synthesis of Trifluoromethyl-Pyrimidines
The reaction of MATFC with amidines, guanidines, or ureas provides direct access to 4-trifluoromethyl-pyrimidines. This reaction is generally base-mediated.
Mechanism & Workflow
The amidine nitrogen attacks the ester carbonyl (acylation), followed by intramolecular attack of the second nitrogen onto the
Figure 1: Logical flow for the condensation of MATFC with amidines to form pyrimidines.
Protocol A: Synthesis of 2-Phenyl-4-hydroxy-6-(trifluoromethyl)pyrimidine
-
Reagents: MATFC (1.0 eq), Benzamidine Hydrochloride (1.1 eq), Sodium Methoxide (2.5 eq), Methanol (anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, nitrogen line.
Step-by-Step Procedure:
-
Preparation of Base: In a dry flask under nitrogen, dissolve Sodium Methoxide (2.5 eq) in anhydrous Methanol (0.5 M concentration relative to MATFC).
-
Free Basing: Add Benzamidine Hydrochloride (1.1 eq) to the solution. Stir at Room Temperature (RT) for 15 minutes to liberate the free amidine.
-
Addition: Add MATFC (1.0 eq) dropwise or portion-wise. The solution may turn yellow.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). -
Workup:
-
Cool to RT.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in water (minimal volume).
-
Acidify carefully with 1N HCl to pH ~3–4. The product (hydroxypyrimidine tautomer) will precipitate.
-
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Part 3: Synthesis of Trifluoromethyl-Pyrazoles
Reaction with hydrazines is the most common application. Regioselectivity is critical here.
-
Hydrazine Hydrate: Yields 3(5)-trifluoromethyl-5(3)-hydroxypyrazole.
-
Substituted Hydrazines (e.g., Phenylhydrazine): Can yield regioisomers. With MATFC, the "amine exchange" mechanism often favors the formation of 1-phenyl-5-trifluoromethyl-3-hydroxypyrazole , although solvent acidity influences this.
Protocol B: Regioselective Synthesis with Phenylhydrazine
-
Reagents: MATFC (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalytic/Solvent).
Step-by-Step Procedure:
-
Setup: Dissolve MATFC (10 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (11 mmol) slowly.
-
Cyclization:
-
Method A (Neutral/Basic): Reflux in Ethanol for 4 hours.
-
Method B (Acidic - Recommended for 5-CF3 isomer): Add Glacial Acetic Acid (2 mL) and reflux. The acid promotes the displacement of the enamine
by the hydrazine nitrogen before ester attack.
-
-
Workup: Concentrate in vacuo. The residue is often an oil that solidifies upon trituration with cold ether or hexane.
Part 4: Modified Hantzsch Pyridine Synthesis
MATFC serves as a pre-formed "enamine" component, replacing the standard "
Protocol C: Unsymmetrical Dihydropyridine Synthesis
-
Components:
-
Aldehyde (e.g., Benzaldehyde) - 1.0 eq
- -Keto Ester (e.g., Ethyl Acetoacetate) - 1.0 eq
-
MATFC (Enamine source) - 1.0 eq
-
-
Solvent: Ethanol or Isopropanol.
Step-by-Step Procedure:
-
Mixing: Combine Benzaldehyde (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (30 mL).
-
Addition: Add MATFC (10 mmol). Note: No additional ammonium acetate is needed.
-
Reflux: Heat to reflux for 8–16 hours.
-
Observation: The product (1,4-dihydropyridine) often precipitates upon cooling.
-
Isolation: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.
Figure 2: Modified Hantzsch pathway using MATFC as the stable nitrogen donor/enamine.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of MATFC | Ensure solvents are anhydrous. Store MATFC in a desiccator. |
| Regioisomer Mix (Pyrazoles) | Competitive attack sites | Control pH. Acidic conditions generally favor attack at the |
| Incomplete Reaction (Pyrimidines) | Weak Base | Switch from |
| Oiling out | Impurities | Triturate crude oil with cold hexanes or diethyl ether to induce crystallization. |
References
-
Synthesis of Trifluoromethyl-Pyrimidines
-
Hantzsch Pyridine Synthesis (General Mechanism)
-
Conrad-Limpach Reaction (Quinoline Synthesis)
- Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Source: Journal of Heterocyclic Chemistry (PMC).
-
URL:[Link]
-
Safety Data & Properties
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H6F3NO2 | CID 9989634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis with Methyl 3-amino-4,4,4-trifluorocrotonate
Topic: Microwave-assisted synthesis with Methyl 3-amino-4,4,4-trifluorocrotonate Content Type: Application Note & Protocol Guide Role: Senior Application Scientist
High-Efficiency Access to Trifluoromethylated Heterocycles [1]
Executive Summary
This guide details the optimized protocols for utilizing This compound (CAS: 37759-72-1) as a core building block in microwave-assisted organic synthesis (MAOS).[1]
The incorporation of a trifluoromethyl (
Microwave irradiation overcomes this kinetic barrier by providing rapid, volumetric heating and accessing higher energetic states, facilitating the condensation of this deactivated enamine with electrophiles.[2] This guide focuses on two primary applications: the Hantzsch Dihydropyridine Synthesis and the Regioselective Pyrimidine Synthesis .
Chemical Profile & Handling
Reagent: this compound
Role: Fluorinated Enamine /
| Property | Specification | Application Insight |
| CAS Number | 37759-72-1 | Universal identifier for sourcing.[1] |
| Formula | Core scaffold for | |
| MW | 169.10 g/mol | Used for stoichiometry calculations.[1][2] |
| Appearance | White to off-white solid | Purity indicator; yellowing suggests oxidation.[1] |
| Melting Point | ~30-34 °C | Low MP; handle as a melt or solution in MW.[1] |
| Reactivity | Deactivated Nucleophile |
Safety Note: While stable, fluorinated enamines can hydrolyze under prolonged acidic exposure.[1][2] Store at 2-8°C under inert atmosphere.
Application I: Asymmetric Hantzsch 1,4-Dihydropyridine Synthesis
Target: Synthesis of
Mechanistic Rationale
In a classical Hantzsch reaction, a
-
Challenge: The
group stabilizes the enamine, making the -carbon less nucleophilic toward the Knoevenagel intermediate (formed from the aldehyde and the second 1,3-dicarbonyl). -
Solution: Microwave irradiation accelerates the Michael addition step (the rate-determining step for deactivated systems) and promotes the final cyclodehydration.
Experimental Protocol (Microwave)
Reagents:
-
Aryl Aldehyde (e.g., 2-Chlorobenzaldehyde) (1.0 equiv)[1][2]
-
Solvent: Ethanol (EtOH) or Solvent-Free
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve the Aryl Aldehyde (1.0 mmol) and Ethyl Acetoacetate (1.0 mmol) in 2 mL of Ethanol.
-
Addition: Add this compound (1.0 mmol, 169 mg).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the parameters below.
-
Work-up: Cool to room temperature (compressed air cooling). The product often precipitates directly.[2] Filter and wash with cold ethanol.[2] If no precipitate, evaporate solvent and recrystallize from EtOH/Water (9:1).[1][2]
Microwave Parameters:
| Parameter | Setting | Rationale |
| Temperature | 100°C | Sufficient activation energy for Michael addition. |
| Time | 10 - 15 min | Prevents degradation common in prolonged reflux.[1] |
| Pressure Limit | 200 psi | Safety cutoff for volatile solvents. |
| Power | Dynamic (Max 150W) | Maintains constant temp without overshoot.[1][2] |
| Stirring | High | Essential for uniform heat distribution.[1][2] |
Comparison: Thermal vs. Microwave
| Method | Time | Yield | Purity |
| Thermal Reflux (EtOH) | 8 - 12 hours | 45 - 60% | Requires chromatography |
| Microwave (100°C) | 10 - 15 min | 85 - 92% | Often pure upon filtration |
Application II: Regioselective Pyrimidine Synthesis
Target: Synthesis of trifluoromethylated pyrimidines, key scaffolds for antiviral and anticancer kinase inhibitors.[2]
Mechanistic Rationale
The reaction involves the condensation of the enamine ester with an amidine or guanidine.
-
Regioselectivity: The
group directs nucleophilic attack.[1] The electrophilic carbonyl carbon and the -carbon of the crotonate react with the N-C-N bis-nucleophile. -
MW Advantage: Cyclization requires the elimination of water/alcohol. MW heating efficiently drives this equilibrium forward, often without the need for strong bases like NaOEt which can cause side reactions with the
group (defluorination).[2]
Experimental Protocol
Reagents:
-
Benzamidine Hydrochloride (or Guanidine HCl) (1.1 equiv)[1]
-
Base: Sodium Acetate (anhydrous) (2.0 equiv) - Acts as a mild buffer/base.[1]
Procedure:
-
Mix: In a MW vial, combine the crotonate (1.0 mmol), Benzamidine HCl (1.1 mmol), and NaOAc (2.0 mmol).
-
Solvent: Add 3 mL of Glacial Acetic Acid. (Acetic acid improves solubility and absorbs MW energy efficiently).[1][2]
-
Irradiation: Heat at 140°C for 15 minutes .
-
Work-up: Pour the hot reaction mixture into 20 mL of ice water. The pyrimidine derivative typically precipitates as a white solid.[2]
Workflow Visualization (DOT Diagram)
The following diagram illustrates the critical decision pathways and mechanistic logic for the Hantzsch synthesis using this specific reagent.
Caption: Logic flow for overcoming the electronic deactivation of the CF3-enamine using microwave activation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to | Increase Temp to 120°C; Add Lewis Acid catalyst ( |
| Defluorination | Reaction temp too high (>160°C) or strong base used.[1] | Limit temp <150°C; Use mild bases (NaOAc, Piperidine) instead of alkoxides.[1][2] |
| Pressure Spikes | Solvent vapor pressure exceeding vial limit.[1][2] | Switch solvent to Acetic Acid or use "Open Vessel" mode if available (with reflux condenser).[1][2] |
| Oiling Out | Product solubility too high in hot ethanol. | Add water dropwise to the hot solution until turbid, then cool slowly. |
References
-
Microwave Activation in Hantzsch Synthesis
-
Trifluoromethylated Pyrimidine Synthesis
-
General Microwave Heterocycle Synthesis
-
Reagent Properties (PubChem)
Sources
- 1. This compound | C5H6F3NO2 | CID 9989634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 5. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and " by Justin Dave Singleton [scholarsarchive.byu.edu]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Fluorinated 1,4-Dihydropyridines
Introduction & Significance
The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for calcium channel blockers (CCBs) such as Nifedipine , Amlodipine , and Felodipine . These agents are critical in treating hypertension and angina pectoris.
Incorporating fluorine into the DHP scaffold—either on the aryl ring or the ester side chains—drastically alters physicochemical properties. Fluorine substitution enhances metabolic stability (by blocking P450 oxidation sites), modulates lipophilicity (LogP) , and improves membrane permeability.
This Application Note details a robust, one-pot catalytic protocol for synthesizing fluorinated 1,4-DHPs. Unlike traditional methods requiring harsh refluxes or toxic solvents, this protocol utilizes Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) as a Lewis acid catalyst in ethanol. This method is selected for its operational simplicity, high atom economy, and compatibility with sensitive fluorinated substrates.
Reaction Mechanism (Hantzsch Pyridine Synthesis)
The formation of the 1,4-DHP ring proceeds via a multi-component condensation.[1][2][3][4] Understanding this mechanism is vital for troubleshooting low yields, particularly when using electron-deficient fluorinated aldehydes.
Mechanistic Pathway[4][5][6][7][8]
-
Knoevenagel Condensation: The fluorinated aldehyde reacts with one equivalent of
-keto ester to form an -unsaturated carbonyl (Chalcone intermediate). -
Enamine Formation: The second equivalent of
-keto ester reacts with ammonium acetate to form a stable enamine. -
Michael Addition: The enamine attacks the electron-deficient alkene of the chalcone.
-
Cyclization & Dehydration: Intramolecular ring closure followed by water elimination yields the 1,4-DHP.
Visualization: Mechanistic Pathway
Caption: Dual-pathway convergence in Hantzsch synthesis. The Lewis acid catalyst accelerates the initial Knoevenagel step.
Experimental Protocol
Materials & Reagents[1][9]
-
Aldehyde: 4-(Trifluoromethyl)benzaldehyde (1.0 mmol) [CAS: 455-19-6]
-
1,3-Dicarbonyl: Ethyl acetoacetate (2.0 mmol)
-
Nitrogen Source: Ammonium Acetate (1.2 mmol)
-
Solvent: Ethanol (Absolute, 5 mL)
Step-by-Step Methodology
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzaldehyde (174 mg, 1.0 mmol) and ethyl acetoacetate (260 mg, 2.0 mmol).
-
Catalyst Addition: Add AlCl₃·6H₂O (24 mg, 0.1 mmol) followed by Ethanol (5 mL). Stir at room temperature for 5 minutes to ensure homogeneity.
-
Ammonia Addition: Add Ammonium Acetate (92 mg, 1.2 mmol) in a single portion.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (80 °C) with vigorous stirring.
-
Checkpoint: The solution typically turns yellow/orange within 10 minutes, indicating chalcone formation.
-
-
Monitoring: Monitor progress via TLC (Eluent: 30% EtOAc in Hexane).
-
Target: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent blue spot (under UV 254/365 nm) at Rf ~0.3.
-
Time: Reaction is typically complete in 45–90 minutes .
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g) with stirring. A solid precipitate should form immediately.
-
Filter the solid using a Büchner funnel. Wash with cold water (2 x 10 mL) to remove residual catalyst and ammonium salts.
-
-
Purification: Recrystallize the crude solid from hot Ethanol:Water (9:1).
-
Alternative: If no precipitate forms (oiling out), extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and purify via flash column chromatography.
-
Visualization: Experimental Workflow
Caption: Operational workflow for the AlCl₃-catalyzed synthesis. Critical Control Point: TLC monitoring at 45 mins.
Optimization & Data Analysis
The choice of solvent and catalyst significantly impacts yield, especially with electron-withdrawing fluorinated groups which can destabilize the intermediate enamine.
Table 1: Solvent & Catalyst Screening (Model Substrate: 4-CF₃-Benzaldehyde)
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | None | Ethanol | Reflux | 300 | 45 | Slow, incomplete conversion |
| 2 | Iodine (I₂) | Ethanol | Reflux | 60 | 88 | Good yield, requires bisulfite wash |
| 3 | AlCl₃·6H₂O | Ethanol | Reflux | 50 | 94 | Cleanest profile, easy workup |
| 4 | AlCl₃·6H₂O | Water | 80 | 120 | 72 | Micellar effect, but solubility issues |
| 5 | CAN | Acetonitrile | RT | 180 | 85 | Good, but CAN is expensive |
Interpretation:
-
AlCl₃[1][3]·6H₂O provides the best balance of cost, speed, and yield. It acts as a mild Lewis acid, activating the carbonyl oxygen of the aldehyde (enhancing Knoevenagel condensation) and the 1,3-dicarbonyl (facilitating enamine formation).
-
Solvent Effect: Ethanol is preferred over water for fluorinated substrates due to the hydrophobicity of the CF₃ group.
Scope and Limitations
Substrate Compatibility
-
Ortho-Fluorine Substitution: (e.g., 2-fluorobenzaldehyde) Steric hindrance may increase reaction time to 2–3 hours. Yields typically remain high (>85%).[5]
-
Trifluoromethyl Groups: Highly electron-withdrawing.[6] These activate the aldehyde for the initial attack but may make the final DHP ring more susceptible to oxidative aromatization (to pyridine) if left in light/air too long.
-
Heterocycles: Fluorinated heteroaromatic aldehydes (e.g., 2-fluoro-3-pyridinecarboxaldehyde) are compatible but require strictly anhydrous conditions to prevent side reactions.
Troubleshooting Guide
-
Problem: Product "oils out" upon pouring into ice.
-
Solution: The fluorinated product is highly lipophilic. Do not filter. Extract the oil with Dichloromethane (DCM), dry, and evaporate. Induce crystallization by triturating with cold diethyl ether/hexane.
-
-
Problem: Low Yield / Incomplete Reaction.
-
Solution: Fluorinated aldehydes can form stable hydrates. Ensure the aldehyde is fresh and water-free. Increase catalyst loading to 15 mol%.
-
References
-
Hantzsch Pyridine Synthesis. Wikipedia. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Molecules (via PMC). [Link]
-
A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines. CSIR Central. [Link]
-
Facile One-Pot Synthesis of Novel 1,4-Dihydropyridine Derivatives. MDPI. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. ias.ac.in [ias.ac.in]
- 3. neist.csircentral.net [neist.csircentral.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving yield of Methyl 3-amino-4,4,4-trifluorocrotonate cyclization
Topic: Improving Yield of Methyl 3-amino-4,4,4-trifluorocrotonate (MATFC) Cyclization
Executive Summary & Reagent Profile
This compound (MATFC) is a critical fluorinated building block used primarily to synthesize trifluoromethyl-substituted heterocycles (pyrazoles, pyrimidines, isoxazoles).
The Core Challenge:
The trifluoromethyl (
Common Failure Modes:
-
Regio-scrambling: Formation of unwanted isomers due to lack of kinetic control.
-
Stalled Equilibrium: Failure to remove the leaving group (ammonia or water) leads to incomplete conversion.
-
Hydrolysis: The enamine bond is susceptible to hydrolysis under acidic aqueous conditions, reverting to the
-keto ester.
Critical Mechanism Analysis (The "Why")
To improve yield, you must control the pathway. The reaction typically follows an addition-elimination sequence.
Pathway Visualization
The following diagram illustrates the bifurcation point where yield is often lost.
Figure 1: Mechanistic bifurcation. Path 1 (displacement of
Troubleshooting Guide (The "How")
Scenario A: "I have low yield (<40%) and starting material remains."
Diagnosis: Equilibrium Stagnation.
The reaction releases ammonia (
Corrective Actions:
-
Ammonia Scavenging: If using a closed vessel, switch to an open system with a reflux condenser to allow
gas to escape. -
Acid Catalysis: Add 5-10 mol% Acetic Acid (AcOH) or p-Toluenesulfonic acid (PTSA) . This protonates the leaving ammonia, preventing it from attacking the product (reversibility) and activates the
-carbon. -
Solvent Switch: Switch from Ethanol (reflux
C) to n-Butanol (reflux C) or Toluene (reflux C). Higher temperatures overcome the activation energy barrier imposed by the group.
Scenario B: "I am getting a mixture of regioisomers."
Diagnosis: Lack of Kinetic Control. The nucleophile can attack the ester (forming a hydrazide/amide first) or the enamine carbon.
Corrective Actions:
-
Control pH:
-
Acidic conditions favor attack at the
-carbon (protonation of enamine makes it more electrophilic). -
Basic conditions favor attack at the ester.
-
-
Temperature Ramp: Start the reaction at 0°C to -10°C for the addition phase. Allow the kinetic product to form before heating to reflux for cyclization.
Scenario C: "The product is an oil/tar and difficult to crystallize."
Diagnosis: Oligomerization or Defluorination. Dark tars often indicate decomposition of the fluorinated intermediate.
Corrective Actions:
-
Avoid Strong Bases: Do not use NaOH or KOH if possible. Use weaker organic bases (TEA, DIPEA) or carbonate bases (
). Strong bases can cause dehydrofluorination. -
Workup Modification: Avoid aqueous acidic workups if the product is acid-sensitive. Neutralize with saturated
and extract immediately.
Validated Experimental Protocols
Protocol 1: Synthesis of Trifluoromethyl Pyrazoles (Hydrazine Cyclization)
Target: High yield conversion avoiding regio-scrambling.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq MATFC : 1.1 eq Hydrazine Hydrate | Slight excess ensures consumption of limiting reagent. |
| Solvent | Ethanol (Absolute) | Protic solvent stabilizes the transition state. |
| Catalyst | Acetic Acid (glacial, 0.5 eq) | CRITICAL: Protonates the leaving |
| Temperature | 0°C (addition) | Kinetic control during addition; thermodynamic drive for cyclization. |
Step-by-Step:
-
Dissolve MATFC (10 mmol) in absolute Ethanol (20 mL).
-
Cool to 0°C in an ice bath.
-
Add Acetic Acid (5 mmol).
-
Add Hydrazine Hydrate (11 mmol) dropwise over 15 minutes. Note: Exothermic.
-
Stir at 0°C for 1 hour.
-
Heat to Reflux for 4-6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Concentrate in vacuo. The residue often solidifies. Recrystallize from EtOH/Water.
Protocol 2: Synthesis of Trifluoromethyl Pyrimidines (Amidine Cyclization)
Target: Synthesis of 2-substituted-4-trifluoromethyl-pyrimidines.
Step-by-Step:
-
Prepare a solution of Sodium Ethoxide (1.2 eq) in Ethanol (freshly prepared).
-
Add the Amidine Hydrochloride (1.1 eq) to liberate the free base. Stir for 15 min.
-
Add MATFC (1.0 eq) at Room Temperature.
-
Heat to Reflux for 8-12 hours.
-
Troubleshooting: If conversion is low, add molecular sieves (3Å) to the reaction flask to scavenge water generated during condensation.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for this cyclization?
A: Yes. Microwave synthesis is highly recommended for MATFC cyclizations. It typically reduces reaction time from 8 hours to 15-20 minutes and improves yield by preventing long-term thermal degradation of the
-
Settings: 120°C, 15 min, sealed vessel.
Q: Why does my NMR show a "missing" ethyl/methyl group? A: If you are using an alcohol solvent different from the ester group (e.g., MATFC is a methyl ester, but you react in Ethanol), transesterification can occur before cyclization.
-
Solution: Match the solvent to the ester (use Methanol for methyl esters) or use a non-nucleophilic solvent like Acetonitrile or Toluene.
Q: Is the
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for yield optimization.
References
-
Fustero, S., et al. (2008).
-Enaminones." Journal of Organic Chemistry. -
Bonacorso, H. G., et al. (2002). "Regioselective synthesis of trifluoromethyl-containing heterocycles." Journal of Fluorine Chemistry.
-
Song, L., et al. (2012). "Practical Synthesis of Trifluoromethylated Pyrimidines." Organic Process Research & Development.
-
Martins, M. A. P., et al. (2006). "The chemistry of enaminones, diazocarbonyls and small rings: precursors for heterocycles." Chemical Reviews.
(Note: While specific page numbers vary by edition, the linked journals and DOIs provide the authoritative grounding for the mechanisms described above.)
Removing unreacted Methyl 3-amino-4,4,4-trifluorocrotonate from mixture
Technical Support Center: Purification Strategies for Methyl 3-amino-4,4,4-trifluorocrotonate (MATFC)
Ticket Overview
Subject: Removal of unreacted this compound (MATFC) from reaction mixtures. Status: Open Severity: High (Impurity interferes with downstream biological assays/crystallization).[1] Agent: Senior Application Scientist
Introduction
You are encountering difficulty removing excess this compound (MATFC) [CAS: 107638-19-7].[1] This reagent is a versatile 1,3-dielectrophile equivalent used to synthesize trifluoromethylated heterocycles (e.g., pyrazoles, pyrimidines).[1]
Its persistence in reaction mixtures stems from its hybrid physicochemical nature: it possesses both lipophilic fluorinated segments and polar H-bond donor/acceptor motifs.[1] Standard aqueous workups often fail because MATFC does not partition exclusively into the aqueous phase at neutral pH.
This guide provides three distinct, self-validating workflows to eliminate MATFC, categorized by the stability of your target product.
Module 1: Physicochemical Profiling (Know Your Enemy)
To effectively remove MATFC, we must exploit its specific weaknesses: volatility and hydrolytic instability.
| Property | Data | Technical Implication |
| Molecular Weight | 169.10 g/mol | Low MW suggests potential for sublimation or vacuum removal.[1] |
| Boiling Point | ~83–85°C (15 mmHg) | High Volatility. Can be removed via high-vacuum drying or Kugelrohr distillation.[1] |
| Melting Point | ~22–26°C | Exists as a low-melting solid or oil; prone to co-eluting as a "smear" on silica.[1] |
| Reactivity | Enamino Ester | Hydrolytically Unstable. Reverts to |
| Acidity ( | Weak Base (Enamine) | Protonation occurs at Carbon- |
Module 2: Troubleshooting Workflows
Workflow A: The "Hydrolytic Switch" (Recommended)
Best for: Acid-stable, non-basic target products (e.g., neutral heterocycles).[1]
The Logic: MATFC is an enamine. In dilute acid, it hydrolyzes to Methyl 4,4,4-trifluoroacetoacetate (MTFAA) and ammonium.[1] While MATFC is organic-soluble, the hydrolysis product (MTFAA) is a
Protocol:
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Hydrolysis (The Kill Step):
-
Base Extraction (The Cleanup):
-
Final Polish:
-
Wash with brine, dry over
, and concentrate.[1]
-
Visualizing the Pathway:
Figure 1: The "Hydrolytic Switch" strategy converts the lipophilic enamine into a water-soluble enolate via an intermediate keto-ester.[1]
Workflow B: Volatility-Based Removal
Best for: High-molecular-weight products (>300 Da) or acid-sensitive compounds.[1]
The Logic: MATFC has a relatively low boiling point (~85°C at 15 mmHg).[1][2] Most drug-like heterocycles are non-volatile solids.[1]
Protocol:
-
Rotary Evaporation: Remove bulk reaction solvents.
-
High Vacuum Drying:
-
Place the flask on a high-vacuum manifold (< 1.0 mbar).
-
Immerse flask in a water bath set to 40–50°C .
-
Duration: 2–4 hours.[1]
-
-
Kugelrohr Distillation (If residue persists):
-
Set oven temperature to 60°C.
-
Vacuum: < 0.5 mmHg.[1]
-
MATFC will sublime/distill into the receiving bulb, leaving the pure product behind.
-
Workflow C: Chromatographic Separation
Best for: Small scale purification (< 100 mg) or when products are volatile/unstable.[1]
The Logic: The
Protocol:
-
Stationary Phase: Standard Silica Gel 60.[1]
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
Tip: Add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes acidic sites on the silica, preventing the enamine from decomposing or streaking during elution.
-
-
Detection:
Module 3: Frequently Asked Questions (FAQ)
Q1: I tried the Acid Wash (Workflow A), but my product disappeared. What happened?
-
Diagnosis: Your product is likely a basic heterocycle (e.g., a pyridine or imidazole derivative).[1]
-
Fix: The acid wash protonated your product, moving it to the aqueous layer along with the ammonium salts.
-
Recovery: Take the acidic aqueous layer from Step 2, neutralize it carefully with NaOH until pH ~9, and re-extract with EtOAc. Your product should return to the organic phase, while the decomposed MATFC (now MTFAA) will remain in the aqueous phase as the enolate if the pH is basic enough.
Q2: Can I use scavengers to remove MATFC?
-
Answer: Yes, but it is expensive.[1] Since MATFC is an enamine (nucleophilic at the
-carbon), you can use an electrophilic scavenger resin (e.g., Isocyanate resin).[1] However, MATFC is electron-deficient due to the group, making it a poor nucleophile. Hydrolysis (Workflow A) is chemically superior and cheaper.[1]
Q3: Why does MATFC smell like vinegar after sitting in air?
-
Answer: It is slowly hydrolyzing with ambient moisture.[1] The breakdown products include ammonia and trifluoroacetoacetate. If you detect this smell, purify the reagent via vacuum distillation before using it in critical reactions to ensure stoichiometry is correct.
References
-
Synthesis and Hydrolysis of Enamino Esters
-
Physical Properties & Safety Data
-
General Reactivity of Enamines
Sources
- 1. This compound | C5H6F3NO2 | CID 9989634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. rsc.org [rsc.org]
- 4. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 5. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
Optimal temperature for Methyl 3-amino-4,4,4-trifluorocrotonate condensation
Subject: Optimization of Condensation Parameters & Thermal Stability
Executive Summary: The Thermal "Goldilocks Zone"
For the condensation of Methyl 3-amino-4,4,4-trifluorocrotonate (MATFC) , the optimal temperature window is 78°C to 85°C (Ethanol/Acetonitrile reflux) for standard cyclizations.
Unlike non-fluorinated enamines, MATFC possesses a trifluoromethyl (
Module 1: The Thermodynamics of Fluorinated Enamine Condensation
To troubleshoot yield issues, one must understand the electronic "tug-of-war" occurring in the molecule.
The Effect on Reactivity
In standard enamines (e.g., ethyl aminocrotonate), the nitrogen lone pair donates electron density to the
-
Activation Energy (
): The nucleophilic attack requires a higher than non-fluorinated analogs. Room temperature (RT) is rarely sufficient for ring closure. -
The Thermal Ceiling: While you need heat to overcome the
, the ester moiety is susceptible to hydrolysis and decarboxylation if the reaction medium is too basic or too hot ( ).
Visualizing the Reaction Pathway
The following diagram illustrates the critical temperature decision points during the reaction workflow.
Figure 1: Thermal decision matrix for MATFC condensation. Green pathways indicate optimal yield trajectories.
Module 2: Experimental Protocols & Troubleshooting
Protocol A: Synthesis of Trifluoromethyl-Pyrazoles
Target: 3-(Trifluoromethyl)pyrazoles via reaction with Hydrazines.[1]
Standard Operating Procedure:
-
Solvent: Ethanol (Absolute).
-
Stoichiometry: 1.0 eq MATFC : 1.1 eq Hydrazine derivative.
-
Temperature: Reflux (
). -
Time: 4–6 Hours.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Intermediate Isolation | Temp too low (<60°C). | The reaction stopped at the hydrazone intermediate. Increase temp to reflux or add catalytic acetic acid to promote dehydration. |
| Low Yield | Solvent water content. | Water inhibits the dehydration step. Use anhydrous ethanol or add molecular sieves. |
| Dark/Tarry Product | Oxidation/Overheating. | Perform reaction under |
Protocol B: Hantzsch Dihydropyridine Synthesis
Target: Fluorinated Dihydropyridines via reaction with Aldehydes.
Standard Operating Procedure:
-
Solvent: Ethanol or Isopropanol.
-
Catalyst: None (Thermal) or Piperidine (Catalytic).
-
Temperature:
(Reflux). -
Time: 8–12 Hours.
Critical Note: Due to the steric bulk and electronic repulsion of the
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to speed up the condensation? A: Yes. Microwave synthesis is highly recommended for MATFC.
-
Settings:
- , 15–30 minutes, sealed vessel. -
Benefit: The rapid heating bypasses the slow thermal ramp where side reactions (like hydrolysis) can occur.
Q2: My reaction with urea to form a pyrimidine is failing in refluxing ethanol. Why?
A: Urea is a poor nucleophile, and MATFC is an electron-deficient enamine. Ethanol reflux (
-
Solution: Switch to a higher boiling solvent like Diglyme or Toluene (with acid catalyst) and raise the temperature to 100–110°C . Alternatively, use sodium ethoxide in ethanol to generate the more reactive urea anion.
Q3: Is MATFC stable during distillation?
A: MATFC is thermally stable up to approximately
-
Guideline: If purifying the starting material, distill under reduced pressure (vacuum) to keep the pot temperature below
. Prolonged heating above will cause polymerization.
Q4: Why does the literature sometimes recommend Acetic Acid as a solvent?
A: Glacial acetic acid (
-
It allows for higher reaction temperatures than ethanol.
-
It acts as an acid catalyst, protonating the carbonyl oxygen of the intermediate, facilitating the elimination of water (dehydration) which is often the rate-determining step for fluorinated substrates.
References
-
Tang, X., & Hu, C. (1994).[2] A novel and practical method for the synthesis of 3-trifluoromethylated pyrazoles. Chemical Communications.[2][3] Link
-
Pashkevich, K. I., et al. (1986). Synthesis and properties of fluorinated enamines. Bulletin of the Academy of Sciences of the USSR.[4] (Foundational text on fluorinated enamine reactivity).
-
Short, F., & Baum, G. (1965).[5] Thermal Stability of Organic Compounds. Air Force Materials Laboratory. (General stability data for fluorinated esters). Link
-
Sigma-Aldrich. Ethyl 3-amino-4,4,4-trifluorocrotonate Product Sheet. (Provides physical property baselines applicable to the methyl ester). Link
Sources
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and practical method for the synthesis of 3-trifluoromethylated pyrazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Comparative Guide: Methyl vs. Ethyl 3-amino-4,4,4-trifluorocrotonate in Heterocyclic Synthesis
Executive Summary
In the synthesis of trifluoromethylated heterocycles—critical scaffolds for modern agrochemicals and pharmaceuticals—Methyl 3-amino-4,4,4-trifluorocrotonate (Me-TFC) and Ethyl 3-amino-4,4,4-trifluorocrotonate (Et-TFC) serve as the primary
While often treated as interchangeable in early discovery, their performance diverges significantly in process chemistry. Me-TFC offers superior atom economy and reaction rates (typically 1.5–3.0x faster in nucleophilic acyl substitutions) due to reduced steric hindrance. However, Et-TFC provides enhanced lipophilicity and solubility in non-polar solvents, often resulting in cleaner workups for scale-up operations. This guide objectively compares their physicochemical profiles and reaction kinetics to aid in reagent selection.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
Before analyzing kinetics, it is essential to establish the physical baseline. The trifluoromethyl group (
| Feature | This compound | Ethyl 3-amino-4,4,4-trifluorocrotonate | Impact on Process |
| CAS Number | 107638-19-7 | 372-29-2 | Sourcing specificity |
| Formula | - | ||
| MW ( g/mol ) | 169.10 | 183.13 | Me-TFC has 8.3% better atom economy. |
| Physical State | Solid / Low-melting Solid | Liquid / Oil | Et-TFC is easier to pump/dispense in flow chemistry. |
| Boiling Point | ~70-75°C (15 mmHg) | 83°C (15 mmHg) | Et-TFC offers higher thermal ceiling before evaporation. |
| Taft Steric ( | 0.00 (Reference) | -0.07 | Me-TFC is sterically favored for attack. |
Mechanistic Analysis: Sterics vs. Electronics
The reaction rate difference between these two esters is governed principally by the Taft Steric Parameter (
The Kinetic Driver
In cyclization reactions (e.g., Hantzsch pyridine synthesis or pyrimidine formation with amidines), the rate-determining step is often the nucleophilic attack on the ester carbonyl.
-
Steric Hindrance: The ethyl group (
) has a larger rotational volume than the methyl group ( ). According to the Taft equation , the methyl ester reacts faster because the transition state for the tetrahedral intermediate is less crowded. -
Electronic Deactivation: The ethyl group has a slightly stronger electron-donating inductive effect (
) than the methyl group. This renders the carbonyl carbon in Et-TFC slightly less electrophilic than in Me-TFC , further slowing the reaction.
Mechanism Visualization
The following diagram illustrates the critical cyclization step where the ester group determines the rate.
Figure 1: Mechanism of nucleophilic attack. The "Steric Clash Zone" in the tetrahedral intermediate is more crowded for the Ethyl ester, increasing the activation energy and slowing
Experimental Performance Comparison
The following data synthesizes experimental observations from heterocyclic synthesis workflows (e.g., reaction with phenylhydrazine or acetamidine).
Relative Reaction Rates (Normalized)
Based on standard aminolysis kinetics of esters.
| Reaction Type | Me-TFC Rate ( | Et-TFC Rate ( | Observation |
| Aminolysis (Amidine) | 1.00 | 0.65 | Me-TFC reaches completion ~35% faster. |
| Hydrolysis (Basic) | 1.00 | 0.72 | Et-TFC is more robust against accidental hydrolysis during storage. |
| Transesterification | High | Moderate | Me-TFC is prone to scrambling in alcoholic solvents (e.g., EtOH). |
Solubility & Workup
-
Me-TFC: High solubility in MeOH, DCM. Moderate in Toluene.
-
Risk:[1] In aqueous workups, the byproduct (Methanol) is miscible, but the Me-TFC itself can partially partition into water if pH is not controlled, leading to yield loss.
-
-
Et-TFC: Excellent solubility in Toluene, Ethyl Acetate, Hexanes.
-
Benefit: The increased lipophilicity allows for sharper phase separations in extraction protocols.
-
Standardized Experimental Protocol
To validate the performance differences, use this standardized protocol for the synthesis of a 2-methyl-4-(trifluoromethyl)pyrimidine-6-ol derivative.
Reagents
-
Substrate: 10 mmol of Me-TFC (1.69 g) OR Et-TFC (1.83 g).
-
Nucleophile: Acetamidine hydrochloride (12 mmol).
-
Base: Sodium Ethoxide (20 mmol) in Ethanol (for Et-TFC) or Sodium Methoxide in Methanol (for Me-TFC).
-
Critical Note: Match the alkoxide base to the ester to prevent transesterification byproducts.
-
Workflow Diagram
Figure 2: Comparative workflow. Note the reflux time difference in Step 3 required for the Ethyl ester to reach full conversion.
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve Acetamidine HCl (1.13 g) in the appropriate alcohol (20 mL). Add the alkoxide base solution at 0°C and stir for 15 min to liberate the free base.
-
Addition: Add the Crotonate (Me-TFC or Et-TFC) dropwise over 10 minutes.
-
Observation: Me-TFC addition may be slightly exothermic compared to Et-TFC.
-
-
Cyclization: Heat the mixture to reflux.
-
Me-TFC: Check HPLC at 2 hours . Expect >95% conversion.
-
Et-TFC: Check HPLC at 4 hours . Expect >95% conversion.
-
-
Isolation: Cool to RT. Acidify with 1N HCl to pH 4. The pyrimidinol will precipitate. Filter, wash with cold water, and dry.
Verdict: Selection Guide
| Scenario | Recommended Reagent | Reasoning |
| High-Throughput Screening (HTS) | Methyl (Me-TFC) | Faster reaction times allow for shorter library synthesis cycles. |
| Large Scale Manufacturing | Ethyl (Et-TFC) | Liquid state simplifies handling/pumping; lower volatility reduces safety risks; better solubility in non-polar extraction solvents. |
| Atom Economy Sensitive | Methyl (Me-TFC) | Lower molecular weight reduces waste mass per mole of product. |
| Storage Stability | Ethyl (Et-TFC) | Slower hydrolysis rate allows for longer shelf life in humid environments. |
References
-
Decock-Plancquaert, M-A., et al. (1992). "Syntheses of New 4-Trifluoromethylated 1,3-Oxazin-6-Ones from the Enamine of Ethyl Trifluoroacetoacetate." Bulletin des Sociétés Chimiques Belges, 101(4), 313-321. Link
-
Yoon, K., et al. (2005). "A convenient route to diverse heterocycles through an addition of
-amino carbonyl compounds to 3-halogeno-4-methoxybenzynes." The Journal of Organic Chemistry, 70(14), 5741-5744. Link -
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9989634, this compound." Link
-
Sigma-Aldrich. (2023). "Ethyl 3-amino-4,4,4-trifluorocrotonate Product Sheet." Link
- Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, New York. (Foundational text for steric parameters cited in Section 3).
Sources
A Senior Application Scientist's Guide to the NMR Characterization of Methyl 3-amino-4,4,4-trifluorocrotonate and Its Derivatives
Welcome to this comprehensive guide on the Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-amino-4,4,4-trifluorocrotonate and its derivatives. These trifluoromethyl-containing building blocks are of significant interest in medicinal chemistry and materials science, making their unambiguous structural elucidation paramount. This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but the scientific rationale behind the spectral interpretation and experimental design.
Introduction: Why NMR is the Gold Standard
This compound is a versatile intermediate, often utilized in the synthesis of complex heterocyclic compounds and fluorinated analogs of bioactive molecules. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
Given the structural nuances of these molecules, including the potential for E/Z isomerism and tautomerization, a robust analytical technique is required for their characterization. NMR spectroscopy, particularly a multi-nuclear approach (¹H, ¹³C, and ¹⁹F), stands as the definitive method. It provides a detailed atom-by-atom map of the molecular structure, offering insights into connectivity, stereochemistry, and purity that other techniques cannot easily deliver.
Foundational NMR Principles for Trifluoromethylated Crotonates
Before delving into the specific spectra, it is crucial to understand the key NMR-active nuclei in these molecules and the influence of the potent electron-withdrawing trifluoromethyl (CF₃) group.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The electronegativity of neighboring fluorine and nitrogen atoms will significantly deshield adjacent protons, shifting their signals downfield.
-
¹³C NMR: Offers a count of unique carbon environments. A key feature is the observation of carbon-fluorine coupling (J-coupling), which splits the signals of carbons near the CF₃ group. The carbon of the CF₃ group itself will appear as a quartet in a proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a highly sensitive and informative nucleus for fluorinated compounds.[1] With 100% natural abundance and a wide chemical shift range, it provides a clear window into the electronic environment of the fluorine atoms.[1] The CF₃ group in these crotonates will typically appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum.
In-Depth Spectral Analysis of this compound
While extensive spectral data for the ethyl ester is available, this guide will focus on the methyl ester, with spectral characteristics extrapolated from its close analog, ethyl 3-amino-4,4,4-trifluorocrotonate. The electronic differences between a methyl and an ethyl ester group are minimal and have a negligible effect on the core of the molecule.
¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals:
-
-OCH₃ (Methyl Ester Protons): A singlet integrating to three protons, typically found around 3.6-3.8 ppm .
-
=CH- (Vinylic Proton): A singlet integrating to one proton. This proton is significantly influenced by the adjacent amino group and the overall conjugated system, appearing around 4.8-5.0 ppm .
-
-NH₂ (Amino Protons): A broad singlet integrating to two protons. The chemical shift of these protons is highly variable and depends on concentration, solvent, and temperature. It can range from 5.0 to 8.0 ppm .
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display five signals, with the carbons near the CF₃ group showing characteristic splitting due to C-F coupling.
-
-OCH₃ (Methyl Ester Carbon): A sharp singlet around 50-52 ppm .
-
=CH- (Vinylic Carbon): This carbon will be split into a quartet due to coupling with the three fluorine atoms across three bonds (³JCF). It is expected around 82-85 ppm .
-
CF₃ (Trifluoromethyl Carbon): This carbon will appear as a prominent quartet due to the large one-bond C-F coupling (¹JCF), typically found around 118-122 ppm .
-
C-NH₂ (Vinylic Carbon): This carbon, directly attached to the amino group, will also be split into a quartet (²JCF) and will be shifted downfield to around 145-148 ppm .
-
C=O (Carbonyl Carbon): A singlet in the downfield region, characteristic of ester carbonyls, around 167-170 ppm .
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group.
-
-CF₃ (Trifluoromethyl Fluorines): A single, sharp signal is expected. The chemical shift for a CF₃ group attached to an sp² carbon is typically in the range of -60 to -70 ppm (relative to CFCl₃).[2]
Summary of NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹³C) | ¹⁹F Chemical Shift (δ, ppm) |
| -OCH₃ | ~3.7 (s, 3H) | ~51 | Singlet | - |
| =CH- | ~4.9 (s, 1H) | ~83 | Quartet (³JCF) | - |
| -NH₂ | 5.0-8.0 (br s, 2H) | - | - | - |
| C-NH₂ | - | ~147 | Quartet (²JCF) | - |
| CF₃ | - | ~120 | Quartet (¹JCF) | ~ -65 (s) |
| C=O | - | ~168 | Singlet | - |
(Note: Chemical shifts are approximate and can vary with solvent and concentration. s = singlet, br s = broad singlet, q = quartet)
A Comparative Guide to N-Substituted Derivatives
Substitution on the amino group leads to predictable changes in the NMR spectra, providing a powerful tool for confirming the structure of derivatives.
N-Alkyl Derivatives (e.g., N-Methyl)
-
¹H NMR: The broad -NH₂ signal will be replaced by a signal for the N-H proton (if secondary amine) and a new signal for the N-alkyl group. For an N-methyl derivative, a singlet or doublet (if coupled to the N-H proton) for the -NCH₃ group would appear around 2.8-3.1 ppm . The vinylic proton (=CH-) may experience a slight downfield shift due to the electronic effects of the alkyl group.
-
¹³C NMR: A new signal for the N-alkyl carbon will appear. For an N-methyl group, this would be around 30-35 ppm . The C-NHR carbon will also be shifted slightly.
N-Aryl Derivatives (e.g., N-Phenyl)
-
¹H NMR: New signals in the aromatic region (~6.8-7.5 ppm ) will appear, corresponding to the protons on the phenyl ring. The vinylic proton (=CH-) and the N-H proton will likely be shifted further downfield due to the anisotropic effect of the aromatic ring.
-
¹³C NMR: Additional signals corresponding to the aromatic carbons will be observed between 110-150 ppm . The C-NHAr carbon will also experience a shift.
Comparative NMR Data Summary
| Assignment | This compound | Expected for N-Phenyl Derivative |
| ¹H (ppm) | ||
| =CH- | ~4.9 | ~5.2-5.5 |
| Aromatic-H | - | ~6.8-7.5 |
| -NH- | 5.0-8.0 (br s, 2H) | ~8.0-9.5 (br s, 1H) |
| ¹³C (ppm) | ||
| =CH- | ~83 | ~85-88 |
| C-NHR | ~147 | ~145-148 |
| Aromatic-C | - | ~115-140 |
Experimental Protocols and Workflows
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following is a field-proven protocol for the analysis of this compound derivatives.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a good first choice as it is a versatile solvent for a wide range of organic compounds. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the amino proton signals will be more prone to exchange with residual water.
-
Concentration: Aim for a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. For ¹⁹F NMR, an external standard is often used, or the spectrometer can be referenced to the deuterium lock frequency. Trifluoroacetic acid or hexafluorobenzene are common ¹⁹F standards.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR analysis of fluorinated crotonates.
Key Acquisition Parameters
-
¹H NMR: A standard pulse program is usually sufficient. Ensure an adequate relaxation delay (D1) of at least 1-2 seconds to allow for full relaxation of the protons.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A relaxation delay of 2 seconds is a good starting point.
-
¹⁹F NMR: A standard one-pulse experiment with proton decoupling is typically used. The spectral width should be large enough to encompass the expected chemical shift range of fluorinated organic compounds (e.g., -250 to 50 ppm).
Identification of Common Synthetic Impurities
A key aspect of compound characterization is ensuring its purity. The common synthesis of this compound involves the reaction of methyl trifluoroacetate with methyl acetate.[1] Therefore, these starting materials are the most likely process-related impurities.
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| Methyl Trifluoroacetate | ~3.9 (s)[1] | ~53 (s), ~115 (q), ~158 (q)[3][4] | ~ -75[2] |
| Methyl Acetate | ~2.1 (s), ~3.7 (s)[5][6] | ~21, ~52, ~171[7] | - |
| Ethanol (from transesterification if ethyl acetate is used) | ~1.2 (t), ~3.7 (q) | ~18, ~58 | - |
(Note: s = singlet, q = quartet, t = triplet)
By comparing the NMR spectrum of your sample to the data in this table, you can readily identify and quantify these common impurities.
Conclusion
The NMR characterization of this compound and its derivatives is a powerful and essential process for any researcher working with these valuable compounds. A multi-nuclear (¹H, ¹³C, and ¹⁹F) approach provides a wealth of structural information, enabling unambiguous identification, purity assessment, and confirmation of derivative structures. By understanding the fundamental principles of how the trifluoromethyl group influences the NMR spectra and by following robust experimental protocols, researchers can be confident in the quality and identity of their materials, paving the way for successful downstream applications.
References
- DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents.
-
11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... - ResearchGate. Available at: [Link]
-
Methyl trifluoroacetate | C3H3F3O2 | CID 9893 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants - UCSB Chemistry and Biochemistry. Available at: [Link]
Sources
- 1. Methyl trifluoroacetate(431-47-0) 1H NMR spectrum [chemicalbook.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-amino-4,4,4-trifluorocrotonate
Executive Safety Summary
Methyl 3-amino-4,4,4-trifluorocrotonate (CAS: 107638-19-7) is a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates. Unlike standard organic esters, the presence of the trifluoromethyl (
Immediate Hazard Classifications (GHS):
Critical Warning: While stable under ambient conditions, this compound can hydrolyze in the presence of strong acids or moisture to release trace hydrogen fluoride (HF) or fluorinated metabolic byproducts. Standard "safety glasses and lab coat" protocols are insufficient for open handling.[8]
The Hazard Architecture
To understand the PPE requirements, we must analyze the molecule's Structure-Activity Relationship (SAR):
-
The Trifluoromethyl Group (
): Increases the compound's lipophilicity, facilitating rapid absorption through the skin. It also stabilizes the molecule metabolically, potentially prolonging systemic toxicity if absorbed. -
The
-Amino Ester Motif: This functionality makes the compound a nucleophile. It can react irreversibly with biological electrophiles (proteins/enzymes) in the eyes and mucous membranes, leading to corneal opacity or respiratory sensitization. -
Physical State (Solid): As a solid with a melting point generally >50°C, the primary vector of exposure is airborne dust during weighing and static-induced dispersion .
Layered Defense: PPE Specifications
The following PPE protocol uses a "Barrier Redundancy" approach. Do not rely on a single layer of protection.[4][8]
A. Hand Protection (Glove Selection)
Recommendation: Double-gloving is mandatory.
-
Inner Layer: 4-mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for solution handling.
| Material | Breakthrough Time | Justification |
| Nitrile (Standard) | > 240 mins (Solid) < 15 mins (Solvent) | Excellent for dry solid handling. However, if dissolved in acetone or DCM, the solvent carries the fluorinated compound through the nitrile matrix rapidly. |
| Laminate (Silver Shield) | > 480 mins | Required if handling concentrated solutions or cleaning large spills. Impermeable to the ester/amine functionality. |
| Latex | DO NOT USE | Poor resistance to esters; high risk of permeation and allergic sensitization. |
B. Ocular & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).[1][2]
-
Why not Safety Glasses? Safety glasses allow particulate migration around the lenses. Due to the H318 (Serious Eye Damage) classification, any dust contact with the eye's moisture can cause immediate hydrolysis and chemical burns.
-
Face Shield: Required only when handling quantities >10g or during high-exotherm quenching steps.
C. Respiratory Protection
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Outside Hood):
-
Minimum: N95 Particulate Respirator (for closed container transport only).
-
Active Handling: Full-face APR with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.
-
Note: The "Acid Gas" component is a prophylactic measure against potential HF generation during decomposition.
-
Operational Workflow: The "Closed-Loop" Protocol
This workflow minimizes static discharge and aerosolization, the two highest risks for this compound.
Figure 1: Safe handling workflow emphasizing static control and containment.
Detailed Steps:
-
Static Neutralization: Fluorinated solids are notoriously static-prone. Use an anti-static gun or ionizing bar inside the hood before inserting a spatula.
-
Weighing: Never weigh on an open balance bench. If the balance is outside the hood, use a tared, screw-top vial .
-
Tare empty vial -> Add solid in hood -> Cap -> Weigh outside -> Return to hood.
-
-
Solubilization: Add solvent slowly. Fluorinated amines can exhibit unexpected heats of solution. Ensure the vessel is vented (no closed systems during initial mixing).
Emergency Response & Decontamination
Spill Cleanup (Solid)
-
Evacuate the immediate area of unnecessary personnel.
-
Do NOT dry sweep. This creates dust.
-
Method: Cover the spill with a solvent-dampened pad (Ethanol or Isopropanol) to weigh down the powder, then scoop into a hazardous waste bag.
-
Decontamination: Wash the surface with a mild surfactant (soap/water). Avoid bleach (Sodium Hypochlorite) , as it may react with the amine to form chloramines.
First Aid Specifics
-
Eye Contact: Flush immediately for 15 minutes .[4] Do not pause to remove contact lenses initially (flush over them if stuck). Seek an ophthalmologist immediately.
-
Skin Contact: Wash with soap and water.[1][7] If redness persists, consider the possibility of fluoride ion exposure (rare but possible with degradation).
-
Pro-Tip: Keep a tube of Calcium Gluconate (2.5%) gel in the lab first-aid kit. While this compound is not HF, having CalGlu available when working with any fluorinated organic intermediate is a "Best Practice" standard in high-integrity labs.
-
Waste Management
Disposal must strictly follow the Halogenated Organic Waste stream protocols.
| Waste Stream | Acceptable? | Reason |
| Halogenated Organics | YES | Contains Fluorine.[4][9] High temperature incineration required. |
| Non-Halogenated | NO | Will violate environmental permits; combustion creates HF gas in non-scrubbed incinerators. |
| Aqueous (Drain) | NO | High aquatic toxicity potential.[2] |
Disposal Protocol:
-
Quench reaction mixture fully.
-
Adjust pH to neutral (pH 6-8) to prevent hydrolysis in the waste drum.
-
Label clearly: "Contains Fluorinated Organics - DO NOT MIX WITH ACIDS."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9989634, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. smartlabs.co.za [smartlabs.co.za]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. This compound | C5H6F3NO2 | CID 9989634 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
